N-(3,4-dimethoxyphenyl)benzenesulfonamide
Overview
Description
“N-(3,4-dimethoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including those similar to “N-(3,4-dimethoxyphenyl)benzenesulfonamide”, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis
The molecular structure of compounds similar to “N-(3,4-dimethoxyphenyl)benzenesulfonamide” has been extensively studied using techniques such as X-ray crystallography. This provides detailed information on the arrangement of atoms within the molecule.Chemical Reactions Analysis
Benzenesulfonamides, including “N-(3,4-dimethoxyphenyl)benzenesulfonamide”, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Scientific Research Applications
Antibacterial and α-Glucosidase Inhibition Activities
N-(3,4-dimethoxyphenyl)benzenesulfonamide derivatives have been found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Some compounds within this class also demonstrated good inhibition of the α-glucosidase enzyme, suggesting potential therapeutic applications in managing postprandial hyperglycemia in diabetes (Abbasi et al., 2016).
VEGFR-2 Inhibitors for Anticancer Activity
Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity. Certain derivatives showed promising activity as cytotoxic agents and were particularly effective as inhibitors of the vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy (Ghorab et al., 2016).
Potential in Treating Pulmonary Arterial Hypertension
A specific derivative, LASSBio-965 (N-[2-(3,4-dimethoxyphenyl)ethyl]-benzenesulfonamide), has been studied for its potential to attenuate pulmonary arterial hypertension in a rat model. This compound demonstrated a significant decrease in right systolic ventricular pressure and improved relaxation responses in rat aortic and pulmonary artery rings (Zapata-Sudo et al., 2012).
Applications in Photodynamic Therapy
Compounds with a benzenesulfonamide moiety, including the 3,4-dimethoxyphenyl variant, have been explored for their use in photodynamic therapy. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups found these compounds to have promising properties for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Enzyme Inhibition for Disease Management
Sulfonamides incorporating 1,3,5-triazine structural motifs, including derivatives of N-(3,4-dimethoxyphenyl)benzenesulfonamide, have been investigated for their ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These activities are relevant in managing diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-13-9-8-11(10-14(13)19-2)15-20(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVSQUGEOFWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355593 | |
Record name | N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
CAS RN |
62035-67-0 | |
Record name | N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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